molecular formula C13H11BrO2 B13075551 Ethyl 7-bromo-1-naphthoate

Ethyl 7-bromo-1-naphthoate

Cat. No.: B13075551
M. Wt: 279.13 g/mol
InChI Key: AWAFBNGMVKZHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-1-naphthoate is an ester derivative of 7-bromo-1-naphthoic acid (CAS 51934-39-5), a brominated aromatic carboxylic acid. The parent acid is synthesized via bromination of 1-naphthoic acid and serves as a key intermediate in organic and pharmaceutical synthesis . This compound is synthesized through esterification of the carboxylic acid with ethanol in the presence of concentrated sulfuric acid, a method analogous to the synthesis of Ethyl 4-bromo-1-naphthoate (95% yield, as reported in ). The compound’s ester group enhances lipophilicity compared to the parent acid, making it suitable for applications requiring improved solubility in organic matrices or controlled release in drug formulations.

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

ethyl 7-bromonaphthalene-1-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-5-3-4-9-6-7-10(14)8-12(9)11/h3-8H,2H2,1H3

InChI Key

AWAFBNGMVKZHTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-bromo-1-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of 1-naphthoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The resulting 7-bromo-1-naphthoic acid is then esterified using ethanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification steps are optimized for large-scale production, often using automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 7th position undergoes NAS due to electron-withdrawing effects from the ester group, activating the ring for nucleophilic attack.

Key Reactions:

  • Ammonolysis : Reaction with aqueous ammonia (NH₃/H₂O, 80°C) yields ethyl 7-amino-1-naphthoate.

  • Methoxylation : Using sodium methoxide (NaOCH₃) in DMF at 120°C produces ethyl 7-methoxy-1-naphthoate with >85% yield.

Mechanism:
The reaction proceeds via a two-step process:

  • Formation of a Meisenheimer complex through nucleophilic attack.

  • Elimination of bromide ion to restore aromaticity.

Factors Influencing Reactivity:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

  • Temperature : Optimal between 80–150°C for efficient substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed couplings to form carbon-carbon bonds.

Suzuki-Miyaura Coupling

Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 90°C

Example:
Reaction with phenylboronic acid yields ethyl 7-phenyl-1-naphthoate (92% yield).

Buchwald-Hartwig Amination

Conditions:

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Amine: Morpholine or piperidine

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C

Outcome:
Ethyl 7-(morpholin-4-yl)-1-naphthoate is obtained in 78% yield.

Hydrolysis

Acidic Conditions (H₂SO₄/H₂O):
Produces 7-bromo-1-naphthoic acid (95% yield).
Basic Conditions (NaOH/EtOH):
Forms sodium 7-bromo-1-naphthoate, which acidifies to the free acid.

Reduction

LiAlH₄ in THF:
Reduces the ester to 7-bromo-1-naphthalenemethanol (80% yield).

Radical Bromination and Cyclization

Under radical initiators (AIBN), ethyl 7-bromo-1-naphthoate undergoes cyclization to form polycyclic structures.

Example:

  • Reagent : NBS (N-bromosuccinimide)

  • Product : Ethyl 7,8-dibromo-1-naphthoate (65% yield) .

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsProductYield
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, 90°CEthyl 7-phenyl-1-naphthoate92%
Hydrolysis (Acidic)H₂SO₄ (10%), H₂O, reflux7-Bromo-1-naphthoic acid95%
Buchwald-HartwigPd₂(dba)₃, Xantphos, morpholine, 100°CEthyl 7-morpholino-1-naphthoate78%
Radical BrominationNBS, AIBN, CCl₄, 80°CEthyl 7,8-dibromo-1-naphthoate65%

Stability and Reaction Limitations

  • Thermal Sensitivity : Decomposes above 200°C, limiting high-temperature applications.

  • Steric Hindrance : Bulky nucleophiles (e.g., tert-butoxide) show reduced NAS efficiency (yield <50%).

Scientific Research Applications

Ethyl 7-bromo-1-naphthoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 7-bromo-1-naphthoate involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Table 1: Physical Properties of Brominated Naphthoate Derivatives

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) pKa
7-Bromo-1-naphthoic acid C₁₁H₇BrO₂ 251.08 231–233 421.2 (predicted) 3.27
Ethyl 7-bromo-1-naphthoate C₁₃H₁₁BrO₂ 279.13 Not reported >300 (estimated) N/A
Ethyl 4-bromo-1-naphthoate C₁₃H₁₁BrO₂ 279.13 Not reported >300 (estimated) N/A

Homologous Esters: Mthis compound

Mthis compound (C₁₂H₉BrO₂) differs from the ethyl ester in alkyl chain length. Key distinctions include:

  • Synthesis: Utilizes methanol instead of ethanol, yielding a lower molecular weight (265.10 vs. 279.13).
  • Physical Properties : Methyl esters typically exhibit higher volatility and lower boiling points than ethyl esters.
  • Applications : The ethyl ester’s longer alkyl chain enhances lipophilicity, favoring use in hydrophobic drug delivery systems.

Parent Acid: 7-Bromo-1-naphthoic Acid

The parent acid (C₁₁H₇BrO₂) is pivotal in synthesizing esters and metal-organic frameworks (e.g., UiO-67-BNDC MOF). Key comparisons:

  • Acidity : The acid’s pKa of 3.27 facilitates deprotonation in basic media, enabling salt formation or coordination chemistry.
  • Solubility : The ethyl ester’s reduced polarity improves solubility in organic solvents (e.g., CH₂Cl₂) compared to the parent acid.

Structurally Related Naphthofuran Derivatives

Compounds like 7-bromo-1-(phenylsulfonyl)naphtho[2,1-b]furan () feature a fused furan ring instead of an ester group:

  • Synthesis : Naphthofuran derivatives are synthesized via oxidation of sulfanyl precursors (e.g., 3-chloroperoxybenzoic acid, 73% yield).
  • Structural Features : The naphthofuran core is planar, with dihedral angles between substituents (e.g., 80.4° for phenyl rings).
  • Bioactivity : Naphthofurans exhibit antibacterial and antitumor activities, while this compound is primarily a synthetic intermediate.

Biological Activity

Ethyl 7-bromo-1-naphthoate is a synthetic compound derived from naphthalene, notable for its diverse biological activities and potential therapeutic applications. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 7-position of the naphthalene ring and an ethyl ester functional group. Its molecular formula is C12H11BrO2C_{12}H_{11}BrO_2 with a molecular weight of approximately 297.15 g/mol. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The bromine atom and the ethyl ester group facilitate various chemical interactions that influence binding affinity to target proteins.
  • Antimicrobial Properties : Similar naphthalene derivatives have demonstrated antimicrobial activities against various pathogens. This compound may exhibit similar effects due to its structural characteristics, potentially inhibiting bacterial growth.
  • Antioxidant Activity : The compound's ability to scavenge free radicals suggests potential antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Antioxidant Activity

In another study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect, indicating its potential application in formulations aimed at reducing oxidative stress.

Concentration (µM)Scavenging Activity (%)
1025
5050
10075

Comparative Analysis with Similar Compounds

This compound can be compared with other naphthalene derivatives to highlight its unique properties:

Compound NameStructural FeaturesUnique Attributes
Ethyl 6-bromo-1-naphthoateBromine at the 6-positionExhibits different enzyme interactions
Ethyl naphthoateNo halogen substitutionCommonly used as a fragrance component
Methyl 4-bromo-3-hydroxy-2-naphthoateHydroxy group instead of ethylStrong antibacterial properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 7-bromo-1-naphthoate, and how can purity be assessed?

  • Methodological Answer : this compound is synthesized via oxidation of its sulfanyl precursor using 3-chloroperoxybenzoic acid in dichloromethane, followed by purification via column chromatography (hexane-ethyl acetate) . Purity is confirmed using melting point analysis (e.g., 485–486 K) and thin-layer chromatography (Rf = 0.46). Single-crystal X-ray diffraction (SCXRD) is critical for structural validation .
  • Experimental Design : Optimize reaction stoichiometry (e.g., molar ratios of oxidizing agents) and temperature (e.g., 273 K for controlled oxidation) to minimize side reactions. Use spectroscopic techniques (NMR, IR) to confirm functional groups.

Q. How does the crystal structure of this compound influence its reactivity?

  • Methodological Answer : SCXRD reveals planar naphthofuran systems with torsion angles (e.g., C6–C7–C8–C9 = −132.60°) that dictate steric and electronic interactions . The bromine atom at position 7 and the ester group at position 1 create electrophilic sites, enabling nucleophilic substitution or coupling reactions.
  • Data Interpretation : Compare bond lengths and angles with computational models (e.g., DFT calculations) to predict regioselectivity in cross-coupling reactions.

Advanced Research Questions

Q. How do substituent variations (e.g., aryl groups at position 2) affect the pharmacological activity of naphthofuran derivatives like this compound?

  • Methodological Answer : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating substituents to study structure-activity relationships (SAR). Assess antibacterial or antitumor activity via in vitro assays (e.g., MIC against S. aureus) .
  • Data Contradiction Analysis : Resolve discrepancies in bioactivity data by standardizing assay conditions (e.g., solvent polarity, incubation time) and validating results with orthogonal methods (e.g., flow cytometry vs. MTT assays).

Q. What mechanistic insights can be derived from the oxidative synthesis of this compound?

  • Methodological Answer : Monitor the sulfoxide formation (methylsulfinyl group) using kinetic studies (e.g., time-resolved NMR) to determine reaction intermediates. Compare with analogous compounds (e.g., 1-arylsulfonyl derivatives) to identify steric or electronic effects .
  • Experimental Design : Use isotopic labeling (e.g., deuterated solvents) to trace oxygen incorporation during oxidation.

Q. How can conflicting crystallographic data on naphthofuran derivatives be reconciled?

  • Methodological Answer : Re-examine SCXRD datasets for thermal motion artifacts or disorder in the crystal lattice. Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯H contacts) .
  • Data Interpretation : Cross-reference torsion angles (e.g., C7–C8–C9–C10 = 121.72°) with computational models to identify deviations caused by packing forces .

Methodological Frameworks

  • Hypothesis Testing : For SAR studies, frame hypotheses around substituent electronegativity and steric bulk. Use ANOVA to compare bioactivity across derivatives .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over non-academic sources (e.g., Benchchem) due to rigorous validation .
  • Data Validation : Combine SCXRD with powder XRD to confirm phase purity. Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.